N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Bromobenzyl Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to form the 5-((4-bromobenzyl)thio)-1,3,4-thiadiazole intermediate.
Formation of the Fluorobenzamide Moiety: Finally, the intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the fluorobenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Hydrolysis: Formation of 3-fluorobenzoic acid and corresponding amine derivatives.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Chemical Research: Employed as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring and bromobenzyl group are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS2/c17-12-6-4-10(5-7-12)9-23-16-21-20-15(24-16)19-14(22)11-2-1-3-13(18)8-11/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUVJSGXSPCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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